molecular formula C17H17NO2 B570792 Phenol, polymer with 3a,4,7,7a-tetrahydro-4,7-methano-1H-indene, cyanate CAS No. 119505-06-5

Phenol, polymer with 3a,4,7,7a-tetrahydro-4,7-methano-1H-indene, cyanate

Katalognummer: B570792
CAS-Nummer: 119505-06-5
Molekulargewicht: 267.32 g/mol
InChI-Schlüssel: NZBHLYGGBPFJQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenol, polymer with 3a,4,7,7a-tetrahydro-4,7-methano-1H-indene, cyanate is a complex polymeric compound known for its unique chemical structure and properties. This compound is synthesized through the polymerization of phenol and 3a,4,7,7a-tetrahydro-4,7-methano-1H-indene, resulting in a polymer with significant industrial and scientific applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of phenol, polymer with 3a,4,7,7a-tetrahydro-4,7-methano-1H-indene, cyanate typically involves a polymerization reaction. Phenol and 3a,4,7,7a-tetrahydro-4,7-methano-1H-indene are reacted under controlled conditions to initiate the polymerization process. The reaction conditions, such as temperature, pressure, and catalysts, are carefully optimized to achieve the desired polymer structure .

Industrial Production Methods

In industrial settings, the production of this polymer involves large-scale polymerization reactors where the reactants are mixed and subjected to specific conditions to ensure consistent polymer quality. The process is monitored to maintain the appropriate reaction parameters, ensuring the production of high-purity polymer suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Phenol, polymer with 3a,4,7,7a-tetrahydro-4,7-methano-1H-indene, cyanate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxidized polymer derivatives, while substitution reactions can produce polymers with different functional groups .

Wissenschaftliche Forschungsanwendungen

Phenol, polymer with 3a,4,7,7a-tetrahydro-4,7-methano-1H-indene, cyanate has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of phenol, polymer with 3a,4,7,7a-tetrahydro-4,7-methano-1H-indene, cyanate involves its interaction with various molecular targets and pathways. The polymer’s structure allows it to interact with specific receptors or enzymes, influencing biological processes. The exact pathways and targets depend on the specific application and the environment in which the polymer is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Phenol, polymer with 3a,4,7,7a-tetrahydro-4,7-methano-1H-indene, cyanate is unique due to its specific polymer structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both scientific research and industrial production .

Eigenschaften

CAS-Nummer

119505-06-5

Molekularformel

C17H17NO2

Molekulargewicht

267.32 g/mol

IUPAC-Name

phenol;3-tricyclo[5.2.1.02,6]deca-4,8-dienyl cyanate

InChI

InChI=1S/C11H11NO.C6H6O/c12-6-13-10-4-3-9-7-1-2-8(5-7)11(9)10;7-6-4-2-1-3-5-6/h1-4,7-11H,5H2;1-5,7H

InChI-Schlüssel

NZBHLYGGBPFJQF-UHFFFAOYSA-N

SMILES

C1C2C=CC1C3C2C=CC3OC#N.C1=CC=C(C=C1)O

Kanonische SMILES

C1C2C=CC1C3C2C=CC3OC#N.C1=CC=C(C=C1)O

Synonyme

Phenol, polymer with 3a,4,7,7a-tetrahydro-4,7-methano-1H-indene, cyanate

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.